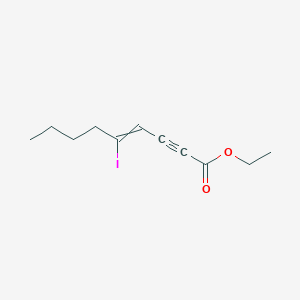
Ethyl 5-iodonon-4-en-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-iodonon-4-en-2-ynoate is an organic compound with the molecular formula C11H15IO2. It is a derivative of non-4-en-2-ynoic acid, where the hydrogen atom at the fifth position is replaced by an iodine atom, and the carboxylic acid group is esterified with ethanol. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an ester functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-iodonon-4-en-2-ynoate typically involves the iodination of a suitable precursor. One common method is the reaction of non-4-en-2-ynoic acid with iodine and a suitable oxidizing agent, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistency and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-iodonon-4-en-2-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne and alkene groups can be selectively reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or partially reduced alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-iodonon-4-en-2-ynoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to undergo diverse chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 5-iodonon-4-en-2-ynoate involves its ability to participate in various chemical reactions due to the presence of multiple functional groups. The iodine atom can act as a leaving group in substitution reactions, while the alkyne and alkene groups can undergo addition and reduction reactions. These properties make it a valuable tool in synthetic chemistry for constructing complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 5-bromonon-4-en-2-ynoate
- Ethyl 5-chloronon-4-en-2-ynoate
- Ethyl 5-fluoronon-4-en-2-ynoate
Uniqueness
Ethyl 5-iodonon-4-en-2-ynoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and provides distinct electronic properties that can influence the outcome of chemical transformations. Additionally, the combination of alkyne, alkene, and ester functional groups in a single molecule offers a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
919123-78-7 |
|---|---|
Molekularformel |
C11H15IO2 |
Molekulargewicht |
306.14 g/mol |
IUPAC-Name |
ethyl 5-iodonon-4-en-2-ynoate |
InChI |
InChI=1S/C11H15IO2/c1-3-5-7-10(12)8-6-9-11(13)14-4-2/h8H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
BXSYYVLOVBGJGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC#CC(=O)OCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




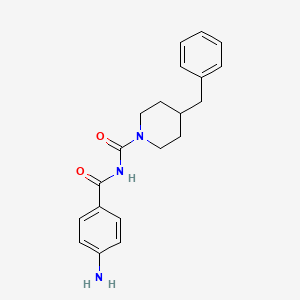
![3,4,5-Tris{[(furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B14189637.png)
![[(Diphenylphosphoryl)(4-methoxyphenyl)methyl]propanedinitrile](/img/structure/B14189641.png)
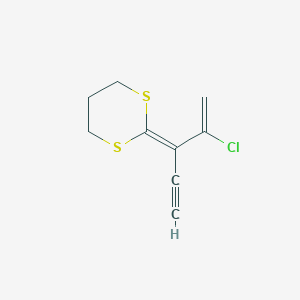
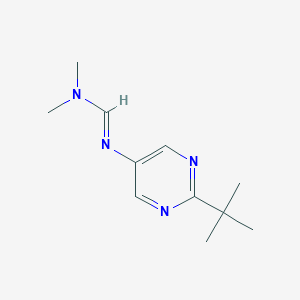
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)


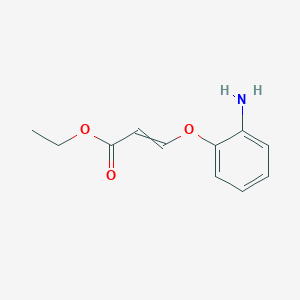
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)

